
1,4-Bis(DI-I-propylphosphino)butane
描述
1,4-Bis(DI-I-propylphosphino)butane is an organophosphine compound with the molecular formula C16H36P2 and a molecular weight of 290.405 g/mol . This compound is known for its role as a ligand in various chemical reactions, particularly in coordination chemistry and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Bis(DI-I-propylphosphino)butane can be synthesized through the reaction of Phosphine, bis(1-methylethyl)-, lithium salt (1:1) with 1,4-Dichlorobutane . The reaction typically involves the following steps:
- Preparation of the lithium salt of bis(1-methylethyl)phosphine.
- Reaction of the lithium salt with 1,4-Dichlorobutane under controlled conditions to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency.
化学反应分析
Types of Reactions
1,4-Bis(DI-I-propylphosphino)butane undergoes various types of reactions, including:
Coordination Reactions: It acts as a ligand, forming complexes with transition metals.
Substitution Reactions: It can participate in substitution reactions where the phosphine groups are replaced or modified.
Common Reagents and Conditions
Coordination Reactions: Common reagents include transition metal salts such as palladium, platinum, and nickel compounds. Conditions typically involve inert atmospheres and solvents like toluene or THF.
Substitution Reactions: Reagents such as halides or other electrophiles are used under conditions that favor nucleophilic substitution.
Major Products Formed
Coordination Complexes: Formation of metal-phosphine complexes.
Substituted Phosphines: Products where the phosphine groups have been modified or replaced.
科学研究应用
1,4-Bis(DI-I-propylphosphino)butane is utilized in various scientific research applications, including:
Chemistry: As a ligand in coordination chemistry and catalysis, particularly in palladium-catalyzed reactions.
Medicine: Investigated for its role in drug development and delivery systems.
Industry: Used in the synthesis of fine chemicals and materials science.
作用机制
The mechanism of action of 1,4-Bis(DI-I-propylphosphino)butane primarily involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The molecular targets are typically transition metal centers, and the pathways involve the formation and stabilization of metal-ligand bonds.
相似化合物的比较
Similar Compounds
1,4-Bis(diphenylphosphino)butane: Another organophosphine ligand with similar coordination properties.
1,2-Bis(diphenylphosphino)ethane: A shorter-chain analog with similar applications in catalysis.
Triphenylphosphine: A widely used monodentate phosphine ligand.
Uniqueness
1,4-Bis(DI-I-propylphosphino)butane is unique due to its specific steric and electronic properties conferred by the DI-I-propyl groups. These properties can influence the reactivity and stability of the metal complexes it forms, making it suitable for specific catalytic applications where other ligands may not perform as effectively.
属性
IUPAC Name |
4-di(propan-2-yl)phosphanylbutyl-di(propan-2-yl)phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36P2/c1-13(2)17(14(3)4)11-9-10-12-18(15(5)6)16(7)8/h13-16H,9-12H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZSNESBRSONNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(CCCCP(C(C)C)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


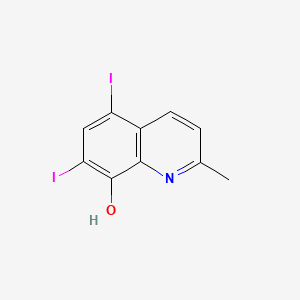
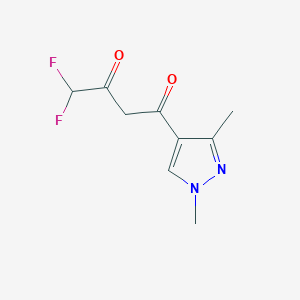
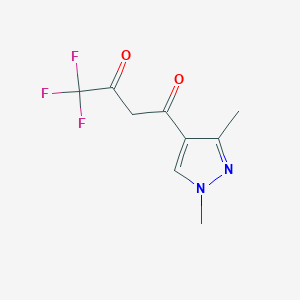

![1-methoxycarbonylethyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-benzoate](/img/structure/B3337705.png)
![N,N-bis[(1S)-1-(2-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3337712.png)
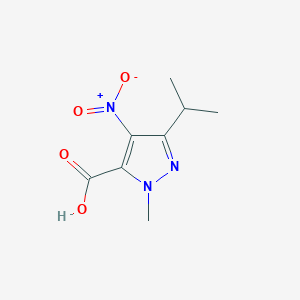
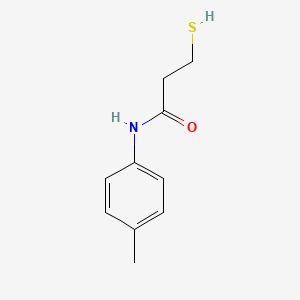
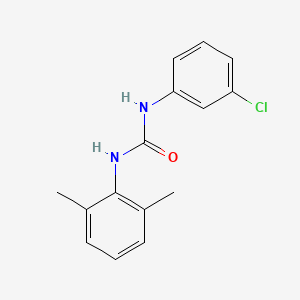

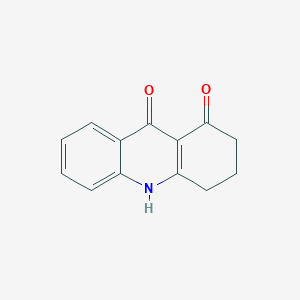
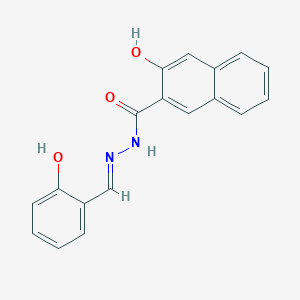
![5,6-Dimethylbenzo[d]thiazol-2(3H)-one](/img/structure/B3337770.png)
![N-(4-iodophenyl)-1-[4-[(4-iodophenyl)iminomethyl]phenyl]methanimine](/img/structure/B3337775.png)
